2,4-dimethyl-1-trityl-1H-imidazole
Overview
Description
2,4-Dimethyl-1-trityl-1H-imidazole is a heterocyclic compound belonging to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties. The trityl group attached to the imidazole ring enhances its stability and reactivity, making it a valuable compound in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethyl-1-trityl-1H-imidazole typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivative . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization methods. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The scalability of the synthesis process is crucial for its application in pharmaceuticals and other industries.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl-1-trityl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can yield imidazole derivatives with different substitution patterns.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .
Scientific Research Applications
2,4-Dimethyl-1-trityl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and catalysts.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Industry: The compound is utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-1-trityl-1H-imidazole involves its interaction with specific molecular targets. The trityl group enhances its binding affinity to enzymes and receptors, modulating their activity. The compound can inhibit enzyme function by binding to the active site or allosteric sites, affecting the overall biochemical pathways .
Comparison with Similar Compounds
- 1-Trityl-1H-imidazole
- 2,4-Dibromo-1-trityl-1H-imidazole
- 1,2-Dimethyl-1H-imidazole
Comparison: 2,4-Dimethyl-1-trityl-1H-imidazole is unique due to the presence of both methyl and trityl groups, which enhance its stability and reactivity compared to other imidazole derivatives. The trityl group provides steric hindrance, reducing the likelihood of unwanted side reactions and increasing the compound’s selectivity in chemical processes .
Properties
IUPAC Name |
2,4-dimethyl-1-tritylimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2/c1-19-18-26(20(2)25-19)24(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-18H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYGGOBEMDYZRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=N1)C)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601255177 | |
Record name | 2,4-Dimethyl-1-(triphenylmethyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601255177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23593-69-3 | |
Record name | 2,4-Dimethyl-1-(triphenylmethyl)-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23593-69-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dimethyl-1-(triphenylmethyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601255177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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